molecular formula C10H9N3O3 B1389312 Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-76-4

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1389312
CAS RN: 163719-76-4
M. Wt: 219.2 g/mol
InChI Key: CUWZWDHUUHHHGH-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and an ester group (a carbonyl adjacent to an ether linkage) .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of substituted pyridines often involves ring cleavage reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, 2-pyridyl organometallics are known to be challenging coupling partners in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various computational and experimental techniques .

Scientific Research Applications

Anti-Fibrosis Therapeutics

This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, derivatives of pyridin-2-yl compounds have shown promise in inhibiting fibrosis, which is the excessive formation of connective tissue that can lead to organ dysfunction . The ability to modulate this process is crucial in treating diseases such as liver cirrhosis, pulmonary fibrosis, and cardiac fibrosis.

Collagen Synthesis Inhibition

In relation to its anti-fibrotic properties, this compound may also play a role in inhibiting collagen synthesis. Collagen overproduction is a hallmark of fibrotic diseases, and compounds that can effectively reduce collagen levels are valuable in the development of new treatments .

Pharmacological Research

The pyridin-2-yl moiety is a privileged structure in pharmacology, often leading to compounds with diverse biological activities. Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate could be a key intermediate in synthesizing novel compounds with potential antimicrobial, antiviral, or antitumor properties .

Chemical Biology

In chemical biology, this compound could be used to construct libraries of novel heterocyclic compounds. These libraries are essential for screening against various biological targets to discover new drugs or probe biological pathways .

Organic Synthesis

As a building block in organic synthesis, this compound can be employed to create complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in the synthesis of more complex organic compounds .

Mechanism of Action

Target of Action

Similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19423 g/mol) and other physicochemical properties suggest that it may have good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Like all chemicals, similar compounds should be handled with care to avoid exposure. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future research directions for similar compounds could involve developing more efficient synthesis methods, studying their biological activities, and exploring their potential applications .

properties

IUPAC Name

ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZWDHUUHHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654843
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

CAS RN

163719-76-4
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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